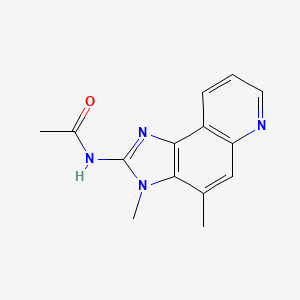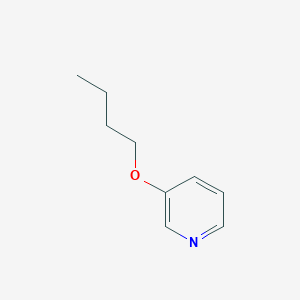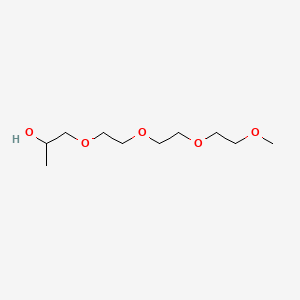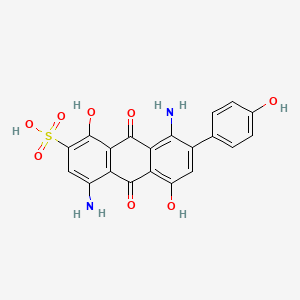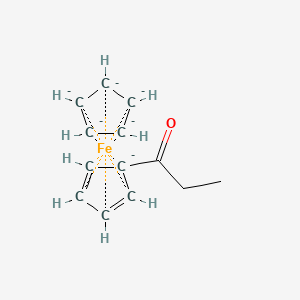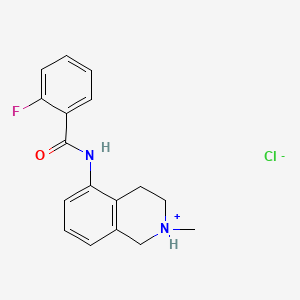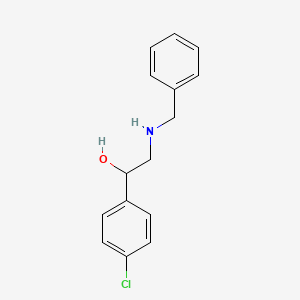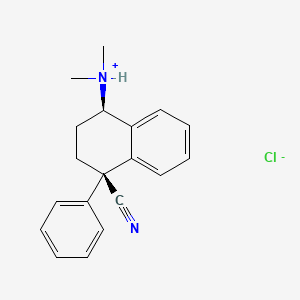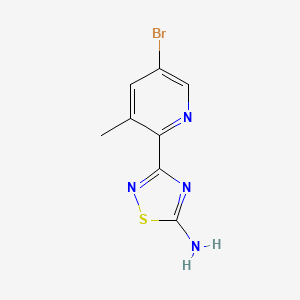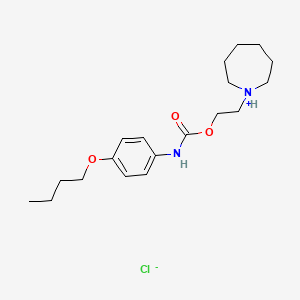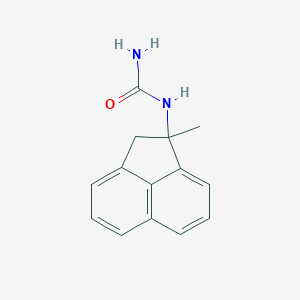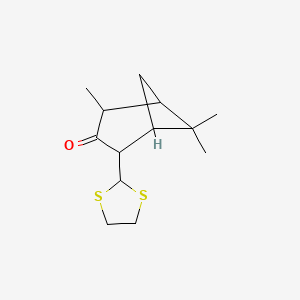![molecular formula C30H50AgN7-2 B13752808 silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide](/img/structure/B13752808.png)
silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide is a complex organic compound with a molecular formula of C30H50AgN7-2 This compound is notable for its unique structure, which includes a silver ion coordinated with acetonitrile and a pyrazolide ligand
準備方法
The synthesis of silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide typically involves the reaction of silver nitrate with the corresponding pyrazolide ligand in the presence of acetonitrile . The reaction is carried out under controlled conditions, often at room temperature, to ensure the formation of the desired complex. Industrial production methods may involve scaling up this reaction using larger quantities of reagents and optimizing reaction conditions to maximize yield and purity.
化学反応の分析
Silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazolide ligand can undergo substitution reactions with other nucleophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide involves its interaction with molecular targets such as thioredoxin reductase (TrxR). By inhibiting TrxR, the compound disrupts redox homeostasis within cells, leading to the accumulation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells . The silver ion also plays a crucial role in its antimicrobial activity by interacting with bacterial cell membranes and proteins.
類似化合物との比較
Silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide can be compared with other silver-based compounds and pyrazolide derivatives:
Silver nitrate: A common silver compound used in various applications, but lacks the complex structure and specific activity of the pyrazolide complex.
Bis(pyrazol-1-yl)methane: A related pyrazolide ligand that forms complexes with various metal ions, but may not exhibit the same level of biological activity as the silver complex.
Silver acetate: Another silver compound with antimicrobial properties, but with a simpler structure and different mechanism of action.
The uniqueness of this compound lies in its combination of a silver ion with a complex pyrazolide ligand, resulting in distinct chemical and biological properties.
特性
分子式 |
C30H50AgN7-2 |
|---|---|
分子量 |
616.6 g/mol |
IUPAC名 |
silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide |
InChI |
InChI=1S/C28H47N6.C2H3N.Ag/c1-4-10-22(11-5-1)25-16-19-32(29-25)28(33-20-17-26(30-33)23-12-6-2-7-13-23)34-21-18-27(31-34)24-14-8-3-9-15-24;1-2-3;/h16,22-24,26-28H,1-15,17-21H2;1H3;/q-3;;+1 |
InChIキー |
NFDNEOXDETVSHM-UHFFFAOYSA-N |
正規SMILES |
CC#N.C1CCC(CC1)C2CCN([N-]2)C(N3CCC([N-]3)C4CCCCC4)N5CC=C([N-]5)C6CCCCC6.[Ag+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


